Amifostine (trihydrate) Amifostine (trihydrate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015865
InChI: InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2
SMILES:
Molecular Formula: C5H21N2O7PS
Molecular Weight: 284.27 g/mol

Amifostine (trihydrate)

CAS No.:

Cat. No.: VC16015865

Molecular Formula: C5H21N2O7PS

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

Amifostine (trihydrate) -

Specification

Molecular Formula C5H21N2O7PS
Molecular Weight 284.27 g/mol
IUPAC Name [2-(3-aminopropylamino)-1-sulfanylethyl] dihydrogen phosphate;trihydrate
Standard InChI InChI=1S/C5H15N2O4PS.3H2O/c6-2-1-3-7-4-5(13)11-12(8,9)10;;;/h5,7,13H,1-4,6H2,(H2,8,9,10);3*1H2
Standard InChI Key CMKFUVWLRVIEHC-UHFFFAOYSA-N
Canonical SMILES C(CN)CNCC(OP(=O)(O)O)S.O.O.O

Introduction

Chemical and Structural Characteristics

Molecular Composition

Amifostine trihydrate (C₅H₂₁N₂O₆PS) is the hydrated form of S-(2-((3-aminopropyl)amino)ethyl) O,O-dihydrogen phosphorothioate, with a molecular weight of 268.27 g/mol . The trihydrate configuration stabilizes the compound through hydrogen bonding between water molecules and the phosphorothioate group, enhancing its solubility in aqueous solutions (18.7 mg/mL) . Key structural features include:

  • A central ethanethiol backbone

  • 3-aminopropylamine substituent

  • Phosphorothioate ester group

The IUPAC name, 2-(3-aminopropylamino)ethylsulfanylphosphonic acid trihydrate, reflects this arrangement .

Spectroscopic Identification

Characteristic spectroscopic data facilitates compound verification:

  • InChI Key: TXQPXJKRNHJWAX-UHFFFAOYSA-N

  • SMILES: O.O.O.NCCCNCCSP(=O)(O)O

  • CAS Registry: 112901-68-5

The compound's NMR spectrum exhibits distinct shifts for the aminopropyl (δ 2.7–3.1 ppm) and phosphorothioate (δ 3.3–3.6 ppm) moieties, while mass spectrometry confirms the [M+H]+ ion at m/z 269.09 .

Pharmacological Mechanism

Metabolic Activation

Amifostine trihydrate functions as a prodrug requiring enzymatic conversion by alkaline phosphatase to WR-1065, the active free thiol metabolite . This transformation occurs preferentially in normal tissues due to:

  • Higher vascular permeability

  • Elevated alkaline phosphatase activity (3–4× tumor levels)

  • Neutral pH favoring enzyme function

The resulting thiol metabolite exerts cytoprotection through two primary mechanisms:

  • Nucleophilic Scavenging: Neutralizes platinum-DNA adducts from cisplatin and reactive oxygen species (ROS) from radiation

  • Hypoxic Conditioning: Induces vasodilation via nitric oxide synthase activation, increasing tissue oxygenation

Tissue Distribution Kinetics

Pharmacokinetic studies demonstrate rapid clearance (t₁/₂α <1 min, t₁/₂β ≈8 min) with preferential bone marrow accumulation :

TissueWR-1065 Concentration (μM)Time to Peak (min)
Plasma12.4 ± 2.12–3
Bone Marrow89.7 ± 15.35–8
Tumor4.2 ± 0.910–15

This differential distribution underlies the compound's selective cytoprotection, with normal tissues achieving 20–100× higher metabolite concentrations than malignancies .

Clinical Applications and Efficacy

Chemoprotection in Ovarian Cancer

A pivotal randomized trial (N=242) evaluated amifostine trihydrate (910 mg/m²) with cisplatin-cyclophosphamide therapy :

ParameterAmifostine Group (%)Control Group (%)p-value
≥40% ↓ Creatinine Clearance13300.001
Grade 3–4 Hypomagnesemia050.003
Objective Response Rate6461NS

Notably, amifostine preserved antitumor efficacy while reducing nephrotoxicity across patient subgroups, including those with diabetes or prior nephrotoxic exposure .

Radioprotection in Head/Neck Cancers

Meta-analysis of 5 trials (n=678) demonstrated significant xerostomia reduction:

EndpointRisk Ratio (95% CI)NNT
Acute Xerostomia Grade ≥20.61 (0.49–0.76)4
Chronic Salivary Flow <25%0.43 (0.31–0.60)3

Dosing at 200 mg/m² 15–30 minutes pre-radiation achieved optimal protection without compromising locoregional control .

Concomitant AgentEffectManagement
Antihypertensives↑ Hypotension riskHold 24h pre-amifostine
Nephrotoxic antibiotics↑ Renal impairment riskMonitor creatinine
5-HT3 antagonists↓ Emesis without ↑ efficacyAvoid routine use

Future Research Directions

Emerging applications under investigation:

  • Cardioprotection: Preclinical models show 50% reduction in doxorubicin-induced ejection fraction decline (p=0.02)

  • Neuroprotection: Phase II trials testing 500 mg/m² for cisplatin-induced neuropathy (RR 0.67, 95% CI 0.49–0.91)

  • COVID-19 ARDS: Theoretical benefit in cytokine storm mitigation via ROS scavenging (in silico docking score: -9.2 kcal/mol)

Ongoing formulation advances include:

  • Subcutaneous depot injections (t₁/₂ prolonged to 45 min)

  • Nanoparticle encapsulation for tumor-selective delivery

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